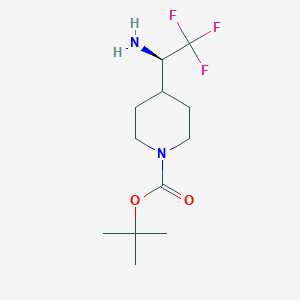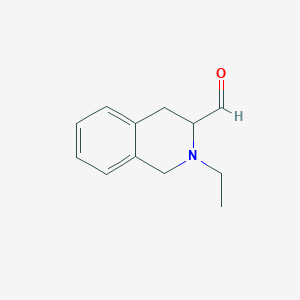
2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methylsulfonyl groups attached to a phenyl ring, along with an amine hydrochloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfonyl)aniline and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the reaction of 3-(methylsulfonyl)aniline with trifluoroacetaldehyde under acidic conditions to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity. The amine moiety can form ionic interactions with acidic residues in the target site, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in having trifluoromethyl groups but differs in its ester functionality.
N-Phenyl-bis(trifluoromethanesulfonimide): Shares the trifluoromethanesulfonyl group but has a different overall structure and properties.
Methyl trifluoromethanesulfonate: Contains the trifluoromethanesulfonyl group but lacks the phenyl and amine components.
Uniqueness
2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride is unique due to its combination of trifluoromethyl, methylsulfonyl, and amine hydrochloride groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, specific reactivity, and potential biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H10F3NO2S |
|---|---|
分子量 |
253.24 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NO2S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
InChIキー |
JYNBOCNHAFLSSP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


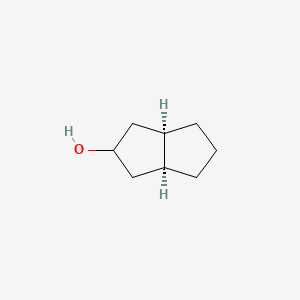
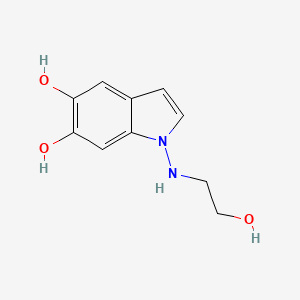

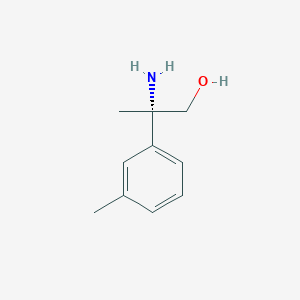
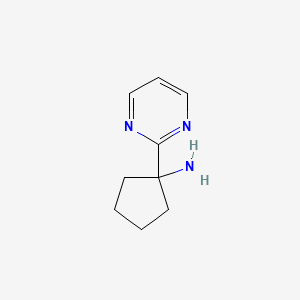
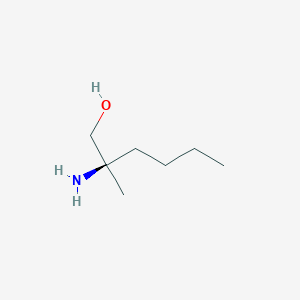


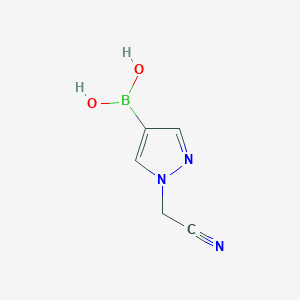
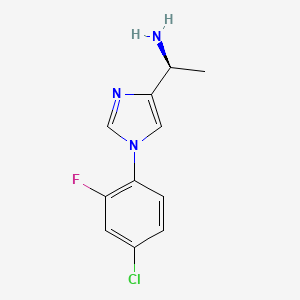
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)

